molecular formula C12H20O3 B1615133 Ethyl 2-oxocyclononanecarboxylate CAS No. 4017-57-6

Ethyl 2-oxocyclononanecarboxylate

Cat. No.: B1615133
CAS No.: 4017-57-6
M. Wt: 212.28 g/mol
InChI Key: ZNYACCYOKFCOOU-UHFFFAOYSA-N
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Description

Ethyl 2-oxocyclononanecarboxylate is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

4017-57-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-oxocyclononane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11(10)13/h10H,2-9H2,1H3

InChI Key

ZNYACCYOKFCOOU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCCCCC1=O

Canonical SMILES

CCOC(=O)C1CCCCCCCC1=O

Key on ui other cas no.

4017-57-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclooctanone (25 g, 198 mmol) is dissolved in methylene chloride (500 mL) and the solution is cooled to 0° C. Triethyloxonium tetrafluoroborate (121.6 g, 640 mmol) is added. Ethyl diazoacetate (41.61 g, 365 mmol) is then added dropwise over 25 minutes, and the reaction is stirred at 0° C. for 4 hours. The reaction is quenched by pouring into a solution of sodium bicarbonate (160 g) in water (1.6 L) and stirring overnight. The reaction mixture is then extracted several times with methylene chloride, the combined organic layers are dried (Na2SO4), and the solvent is evaporated. The product is purified by vacuum distillation (0.2-1.0 mm Hg) and the fraction boiling between 100°-125° C. is collected to give 2-ethoxycarbonyl-cyclononanone.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
121.6 g
Type
reactant
Reaction Step Two
Quantity
41.61 g
Type
reactant
Reaction Step Three

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